Octopamine hydrochloride
Overview
Description
Octopamine hydrochloride is an organic compound that functions as a neurotransmitter, neuromodulator, and neurohormone. It is structurally similar to norepinephrine and is found in trace amounts in mammals, but it plays a significant role in the nervous systems of invertebrates. Octopamine was first identified in the salivary glands of the octopus, which is how it got its name .
Mechanism of Action
Target of Action
Octopamine hydrochloride primarily targets the Octβ2-Receptor and Tyr1-Receptor . It also interacts with Trace amine-associated receptor 1 (TAAR1) . These receptors are crucial in transmitting signals in the nervous system .
Mode of Action
This compound interacts with its targets, leading to changes in the cellular environment. It binds to and activates its target receptors in a dose-dependent manner . The interaction of octopamine with its receptors leads to changes in the levels of cyclic adenosine monophosphate (cAMP), a crucial second messenger in cellular processes .
Biochemical Pathways
This compound affects several biochemical pathways. It plays a significant role in the regulation of metabolic processes in invertebrate species . Octopamine and tyramine, another biogenic amine, regulate essential aspects of invertebrate energy homeostasis by having substantial effects on both energy uptake and energy expenditure . They influence factors such as metabolic rate, physical activity, feeding rate, or food choice, thereby affecting effective energy intake and energy consumption .
Pharmacokinetics
It’s known that octopamine is biosynthesized from tyramine in the central nervous system (cns) and platelets, as well as in invertebrate nervous systems .
Result of Action
The action of this compound results in molecular and cellular effects. It influences the formation of food-related memories by integrating the status of internal energy supply . It also drives the conversion from toxic to neuroprotective astrocytes in the cerebral cortex by fostering aerobic glycolysis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the internal glycogen storage in muscles and adipose tissue influences how intensely sucrose-associated information is stored . Furthermore, the duration of starvation determines whether Drosophila melanogaster forms appetitive short-term or longer-lasting intermediate memories .
Biochemical Analysis
Biochemical Properties
Octopamine Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It exerts its effects by binding to and activating receptors located on the surface of cells . It is also involved in regulating a wide range of behaviors, physiological variables, and more specifically, metabolic pathways .
Cellular Effects
This compound has substantial effects on both energy uptake and energy expenditure . It influences cell function by integrating internal energy storage into memory formation . It also suppresses the formation of long-term memory .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to receptors on the surface of cells, activating them and influencing cellular processes . It also interacts with insulin-like signaling in octopaminergic reward neurons .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, it has been found that the half-life of Octopamine in the rat brain is twice as fast as in the heart .
Metabolic Pathways
This compound is involved in various metabolic pathways. It regulates essential aspects of invertebrate energy homeostasis . It also influences metabolic rate, physical activity, feeding rate, and food choice .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octopamine hydrochloride typically involves the reaction of phenol with aminoacetonitrile hydrochloride in the presence of a Lewis acid catalyst. The intermediate product is then subjected to catalytic hydrogenation using palladium on carbon (Pd/C) to yield this compound .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves the use of nonpolar solvents and high-pressure autoclaves to ensure high efficiency, low cost, and stable quality of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of quinones.
Reduction: It can be reduced to form various amines.
Substitution: The hydroxyl group in octopamine can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Various reagents such as alkyl halides can be used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Substituted phenethylamines.
Scientific Research Applications
Octopamine hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Norepinephrine: Structurally similar and functions as a neurotransmitter in mammals.
Tyramine: Another biogenic amine that shares structural similarities with octopamine.
Phenylethanolamine: A related compound with similar chemical properties.
Uniqueness: Octopamine hydrochloride is unique in its role as a major “fight-or-flight” neurohormone in invertebrates, whereas norepinephrine serves this function in mammals. Additionally, octopamine has distinct applications in scientific research, particularly in the study of invertebrate physiology and behavior .
Properties
IUPAC Name |
4-(2-amino-1-hydroxyethyl)phenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-4,8,10-11H,5,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMZXCBVHLCWQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8033803 | |
Record name | 2-Amino-1-(4-hydroxyphenyl)ethanol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8033803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>28.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855907 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
770-05-8, 104-14-3 | |
Record name | (±)-Octopamine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=770-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octopamine DL-form hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770058 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octopamine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757399 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dl-Octopamine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108685 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-1-(4-hydroxyphenyl)ethanol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8033803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OCTOPAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37YAS5L9HQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of octopamine hydrochloride and what are its downstream effects?
A1: this compound acts as an adrenergic agonist, primarily targeting octopamine receptors in invertebrates. [] While its specific signaling pathways vary depending on the target tissue and species, octopamine generally mimics the effects of norepinephrine and epinephrine in mammals. Binding of this compound to its receptors can trigger a range of physiological responses, including modulation of heart rate, mobilization of energy stores, and regulation of neuronal activity. []
Q2: Can you provide information about the structural characterization of this compound, including its molecular formula, weight, and spectroscopic data?
A2: The molecular formula for this compound is C8H12NO2+.Cl-. [] Its molecular weight is 189.64 g/mol. While spectroscopic data is not provided in the provided abstracts, techniques like NMR and IR spectroscopy are commonly employed to confirm the structure and purity of synthesized this compound. [] For example, 1H NMR and 1H-1H COSY spectra can be used to assign hydrogen atoms within the molecule. []
Q3: How does the presence of d-fructose in aqueous solutions affect the taste and perceived bitterness of this compound?
A3: Research suggests that the addition of d-fructose to aqueous solutions containing this compound can alter its taste profile by increasing its perceived bitterness. [] This change is attributed to interactions between the sugar and the active components, influencing the overall solution properties like apparent specific volume and intrinsic viscosity. [] Molecular docking studies on the bitter taste receptor TAS2R38 have provided evidence for strong interactions between synephrine-HCl (structurally similar to octopamine) and the receptor, further supporting the observed increase in bitterness. []
Q4: What are the common analytical methods used to characterize and quantify this compound in various matrices?
A4: Several analytical techniques are employed to characterize and quantify this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for purity determination, utilizing an internal standard like ethyl paraben for accurate quantification. [] High-Performance Liquid Chromatography (HPLC) coupled with UV detection is another robust method for evaluating this compound in both bulk and formulated products, such as tablets. [] This method offers high accuracy and sensitivity, enabling the detection of low concentrations of the compound. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.